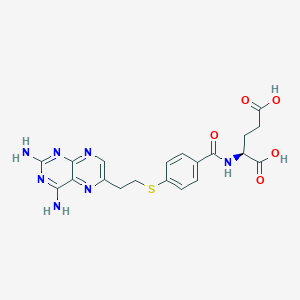

11-Thiohomoaminopterin

Descripción

Propiedades

Número CAS |

74163-10-3 |

|---|---|

Fórmula molecular |

C20H21N7O5S |

Peso molecular |

471.5 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethylsulfanyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N7O5S/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)/t13-/m0/s1 |

Clave InChI |

FXGBKUVTNNFJHR-ZDUSSCGKSA-N |

SMILES isomérico |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

11-Thiohomoaminopterin; |

Origen del producto |

United States |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of 11-Thiohomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Thiohomoaminopterin is a potent analog of aminopterin (B17811), a folic acid antagonist used in chemotherapy. The replacement of the N10-CH group with a sulfur atom in the C9-N10 bridge of the aminopterin structure offers a unique modification to the molecule's chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, based on available scientific literature. Due to the limited public availability of the primary synthesis and characterization data, this guide outlines the logical synthetic pathway based on related folate analog syntheses and highlights the characterization techniques that would be employed.

Introduction

Folate analogs, or antifolates, are a class of drugs that interfere with the metabolic pathways of folic acid, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting cell growth and proliferation. This mechanism has made them crucial agents in cancer chemotherapy.

This compound is a structural analog of aminopterin where the nitrogen at the 10th position is replaced by a sulfur atom, and a methylene (B1212753) group is inserted between the pteridine (B1203161) ring and the p-aminobenzoylglutamate moiety. This modification in the C9-N10 bridge region significantly impacts the molecule's conformation and its interaction with target enzymes.

Synthetic Pathway

The synthesis of this compound follows a convergent approach, involving the preparation of a pteridine-containing fragment and a modified p-aminobenzoyl-L-glutamate moiety, followed by their coupling.

Synthesis of Key Intermediates

The synthesis of this compound requires two key intermediates:

-

2,4-Diamino-6-(bromomethyl)pteridine: This reactive pteridine derivative serves as the core heterocyclic component.

-

Diethyl p-thiobenzoyl-L-glutamate: This intermediate introduces the thioamide functionality and the L-glutamate tail.

Proposed Synthesis of this compound

The final step in the synthesis involves the coupling of the two key intermediates.

Disclaimer: The following experimental protocols are proposed based on analogous chemical reactions and may require optimization.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Diamino-6-(bromomethyl)pteridine

-

Diethyl p-thiobenzoyl-L-glutamate

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve diethyl p-thiobenzoyl-L-glutamate in anhydrous DMF.

-

Add an equimolar amount of triethylamine to the solution and stir for 15-30 minutes at room temperature.

-

To this solution, add a solution of 2,4-diamino-6-(bromomethyl)pteridine in anhydrous DMF dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then subjected to saponification to hydrolyze the ethyl esters of the glutamate (B1630785) moiety. This is typically achieved by treatment with a mild base such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent (e.g., methanol (B129727) or ethanol).

-

The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

The solution is then neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the final product, this compound.

-

The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques would be employed:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to confirm the presence and connectivity of protons in the molecule, including the aromatic protons of the pteridine and benzoyl rings, the methylene bridge protons, and the protons of the glutamate moiety.

-

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final compound. A suitable reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA) would likely be used.

Elemental Analysis

-

Elemental analysis for Carbon, Hydrogen, Nitrogen, and Sulfur would be performed to determine the empirical formula of the synthesized compound and compare it with the calculated values.

Quantitative Data

Due to the inaccessibility of the primary research article, no specific quantitative data for the synthesis and characterization of this compound can be provided at this time. The following tables are placeholders for the type of data that would be collected and presented.

Table 1: Synthesis Yields of Intermediates and Final Product

| Compound | Starting Material(s) | Molar Ratio | Reaction Conditions | Yield (%) |

| Diethyl p-thiobenzoyl-L-glutamate | Diethyl p-aminobenzoyl-L-glutamate | - | Lawesson's reagent, Toluene, reflux | Data not available |

| This compound | 2,4-Diamino-6-(bromomethyl)pteridine, Diethyl p-thiobenzoyl-L-glutamate | 1:1.1 | DMF, TEA, RT | Data not available |

Table 2: Characterization Data for this compound

| Analysis | Method | Result |

| Melting Point | Capillary Method | Data not available |

| ¹H NMR (DMSO-d₆, 400 MHz) | NMR Spectroscopy | Data not available |

| ¹³C NMR (DMSO-d₆, 100 MHz) | NMR Spectroscopy | Data not available |

| Mass Spectrometry | HRMS (ESI+) | Data not available |

| Elemental Analysis | C, H, N, S | Data not available |

| HPLC Purity | Reversed-phase HPLC | Data not available |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by antifolates and a typical workflow for their synthesis and characterization.

Caption: Inhibition of Dihydrofolate Reductase by this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents an intriguing modification of the classical antifolate structure. While the detailed experimental data for its synthesis and characterization are not widely available, this guide provides a scientifically sound, proposed pathway and outlines the necessary analytical methods for its comprehensive evaluation. Further research and access to primary literature are required to fully elucidate the specific protocols and quantitative data associated with this compound. The information presented here serves as a valuable resource for researchers interested in the design and development of novel antifolate agents.

In-depth Technical Guide: Synthesis and Characterization of 11-Thiohomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Thiohomoaminopterin is a potent analog of aminopterin, a folic acid antagonist used in chemotherapy. The replacement of the N10-CH group with a sulfur atom in the C9-N10 bridge of the aminopterin structure offers a unique modification to the molecule's chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, based on available scientific literature. Due to the limited public availability of the primary synthesis and characterization data, this guide outlines the logical synthetic pathway based on related folate analog syntheses and highlights the characterization techniques that would be employed.

Introduction

Folate analogs, or antifolates, are a class of drugs that interfere with the metabolic pathways of folic acid, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting cell growth and proliferation. This mechanism has made them crucial agents in cancer chemotherapy.

This compound is a structural analog of aminopterin where the nitrogen at the 10th position is replaced by a sulfur atom, and a methylene group is inserted between the pteridine ring and the p-aminobenzoylglutamate moiety. This modification in the C9-N10 bridge region significantly impacts the molecule's conformation and its interaction with target enzymes.

Synthetic Pathway

The synthesis of this compound follows a convergent approach, involving the preparation of a pteridine-containing fragment and a modified p-aminobenzoyl-L-glutamate moiety, followed by their coupling.

Synthesis of Key Intermediates

The synthesis of this compound requires two key intermediates:

-

2,4-Diamino-6-(bromomethyl)pteridine: This reactive pteridine derivative serves as the core heterocyclic component.

-

Diethyl p-thiobenzoyl-L-glutamate: This intermediate introduces the thioamide functionality and the L-glutamate tail.

Proposed Synthesis of this compound

The final step in the synthesis involves the coupling of the two key intermediates.

Disclaimer: The following experimental protocols are proposed based on analogous chemical reactions and may require optimization.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Diamino-6-(bromomethyl)pteridine

-

Diethyl p-thiobenzoyl-L-glutamate

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve diethyl p-thiobenzoyl-L-glutamate in anhydrous DMF.

-

Add an equimolar amount of triethylamine to the solution and stir for 15-30 minutes at room temperature.

-

To this solution, add a solution of 2,4-diamino-6-(bromomethyl)pteridine in anhydrous DMF dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then subjected to saponification to hydrolyze the ethyl esters of the glutamate moiety. This is typically achieved by treatment with a mild base such as sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or ethanol).

-

The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

The solution is then neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the final product, this compound.

-

The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques would be employed:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be used to confirm the presence and connectivity of protons in the molecule, including the aromatic protons of the pteridine and benzoyl rings, the methylene bridge protons, and the protons of the glutamate moiety.

-

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final compound. A suitable reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) would likely be used.

Elemental Analysis

-

Elemental analysis for Carbon, Hydrogen, Nitrogen, and Sulfur would be performed to determine the empirical formula of the synthesized compound and compare it with the calculated values.

Quantitative Data

Due to the inaccessibility of the primary research article, no specific quantitative data for the synthesis and characterization of this compound can be provided at this time. The following tables are placeholders for the type of data that would be collected and presented.

Table 1: Synthesis Yields of Intermediates and Final Product

| Compound | Starting Material(s) | Molar Ratio | Reaction Conditions | Yield (%) |

| Diethyl p-thiobenzoyl-L-glutamate | Diethyl p-aminobenzoyl-L-glutamate | - | Lawesson's reagent, Toluene, reflux | Data not available |

| This compound | 2,4-Diamino-6-(bromomethyl)pteridine, Diethyl p-thiobenzoyl-L-glutamate | 1:1.1 | DMF, TEA, RT | Data not available |

Table 2: Characterization Data for this compound

| Analysis | Method | Result |

| Melting Point | Capillary Method | Data not available |

| ¹H NMR (DMSO-d₆, 400 MHz) | NMR Spectroscopy | Data not available |

| ¹³C NMR (DMSO-d₆, 100 MHz) | NMR Spectroscopy | Data not available |

| Mass Spectrometry | HRMS (ESI+) | Data not available |

| Elemental Analysis | C, H, N, S | Data not available |

| HPLC Purity | Reversed-phase HPLC | Data not available |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by antifolates and a typical workflow for their synthesis and characterization.

Caption: Inhibition of Dihydrofolate Reductase by this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents an intriguing modification of the classical antifolate structure. While the detailed experimental data for its synthesis and characterization are not widely available, this guide provides a scientifically sound, proposed pathway and outlines the necessary analytical methods for its comprehensive evaluation. Further research and access to primary literature are required to fully elucidate the specific protocols and quantitative data associated with this compound. The information presented here serves as a valuable resource for researchers interested in the design and development of novel antifolate agents.

An In-Depth Technical Guide to the Core Mechanism of Action of 11-Thiohomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Thiohomoaminopterin is a synthetic analogue of the folic acid antagonist, aminopterin. Its structural modification, specifically the substitution of a methylene (B1212753) group at position 10 with a sulfur atom and the insertion of a methylene group between positions 10 and 11, influences its biological activity. This document provides a comprehensive overview of the core mechanism of action of this compound, based on available scientific literature. It details its inhibitory effects on key enzymes in the folate metabolic pathway, presents quantitative data on its biological potency, outlines relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of this compound is the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.

By inhibiting DHFR, this compound disrupts the de novo synthesis of nucleotides, leading to a depletion of the precursors necessary for DNA replication and cell division. This antiproliferative effect is the basis of its potential as an anticancer agent. The inhibition of DHFR by this compound is competitive with the natural substrate, DHF.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

An In-Depth Technical Guide to the Core Mechanism of Action of 11-Thiohomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Thiohomoaminopterin is a synthetic analogue of the folic acid antagonist, aminopterin. Its structural modification, specifically the substitution of a methylene group at position 10 with a sulfur atom and the insertion of a methylene group between positions 10 and 11, influences its biological activity. This document provides a comprehensive overview of the core mechanism of action of this compound, based on available scientific literature. It details its inhibitory effects on key enzymes in the folate metabolic pathway, presents quantitative data on its biological potency, outlines relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of this compound is the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.

By inhibiting DHFR, this compound disrupts the de novo synthesis of nucleotides, leading to a depletion of the precursors necessary for DNA replication and cell division. This antiproliferative effect is the basis of its potential as an anticancer agent. The inhibition of DHFR by this compound is competitive with the natural substrate, DHF.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

An In-Depth Technical Guide on the Putative Compound: 11-Thiohomoaminopterin

Disclaimer: As of December 2025, a thorough review of publicly available scientific literature, chemical databases, and patent records reveals no specific data on a compound named "11-Thiohomoaminopterin." This document, therefore, presents a theoretical and inferential analysis based on the known biological activities and structure-activity relationships of its parent compound, aminopterin (B17811), and related folate analogs. The content herein is intended for researchers, scientists, and drug development professionals as a prospective guide to a hypothetical molecule.

Introduction: Deconstructing the Nomenclature

"this compound" is a chemical name that implies a specific set of modifications to the classical antifolate, aminopterin. Understanding these modifications is key to postulating its potential biological activity.

-

Aminopterin: The foundational structure is aminopterin (4-aminofolic acid), a potent inhibitor of dihydrofolate reductase (DHFR).

-

Thio: This prefix indicates the replacement of an atom (typically oxygen or nitrogen) with a sulfur atom. In the context of the pteridine (B1203161) ring of aminopterin, the "11-" position is not a standard nomenclature position. Pteridine ring numbering is typically 1 through 8. It is possible that "11" refers to a non-standard numbering of an extended ring system or a side chain. Given the standard structure, a more likely interpretation is a modification on the p-aminobenzoylglutamic acid side chain, or a misunderstanding of the standard pteridine numbering. For the purpose of this analysis, we will consider the potential impacts of a thio-substitution on the overall molecule.

-

Homo: This prefix in organic chemistry denotes the addition of a methylene (B1212753) group (-CH2-), resulting in a homolog of the parent compound. "Homoaminopterin" would therefore contain an additional methylene group, likely extending the glutamate (B1630785) side chain.

Given the ambiguity of the "11-" position, this whitepaper will focus on the general implications of thio- and homo- modifications on the known biological activity and targets of aminopterin.

Postulated Biological Activity and Targets

The primary molecular target of aminopterin and its close analog, methotrexate (B535133), is dihydrofolate reductase (DHFR) . This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] Inhibition of DHFR leads to a depletion of these essential precursors, resulting in cell cycle arrest and apoptosis.

Inhibition of Dihydrofolate Reductase

It is highly probable that this compound, as a derivative of aminopterin, would also function as a DHFR inhibitor. The potency of this inhibition would be influenced by the specific structural modifications.

-

Impact of a "Homo" Modification: Extending the glutamate side chain (a "homo" modification) could alter the binding affinity for DHFR. The glutamate moiety is crucial for interaction with amino acid residues in the active site of DHFR. A change in the length of this side chain could either enhance or diminish binding, depending on the resulting conformational changes and interactions with the enzyme.

-

Impact of a "Thio" Modification: The introduction of a sulfur atom could significantly impact the molecule's electronic properties, polarity, and ability to form hydrogen bonds. Depending on its location, a thio-substitution could alter the binding kinetics with DHFR.

Cellular Transport and Polyglutamylation

The efficacy of antifolates is not solely dependent on their DHFR inhibition but also on their transport into cells and their intracellular retention.

-

Reduced Folate Carrier (RFC): Aminopterin and methotrexate are transported into mammalian cells primarily by the reduced folate carrier (RFC). Structural modifications can significantly affect the affinity for this transporter.[1]

-

Folylpolyglutamate Synthetase (FPGS): Once inside the cell, these compounds are metabolized by folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the side chain. This polyglutamylation enhances their intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes. The "homo" modification in the glutamate side chain of the hypothetical this compound would likely influence its recognition and processing by FPGS.

Signaling Pathways and Cellular Consequences

The inhibition of DHFR by an aminopterin analog would trigger a cascade of downstream cellular events.

Hypothetical Experimental Workflow

To characterize the biological activity of a novel compound like this compound, a structured experimental workflow would be necessary.

Data Presentation: A Template for Future Research

As no quantitative data for this compound exists, the following tables are presented as templates for organizing future experimental findings.

Table 1: Comparative In Vitro Activity of Antifolates

| Compound | DHFR Inhibition (IC50, nM) | Cellular Uptake (Ki for RFC, µM) | Cytotoxicity (IC50, nM) - CCRF-CEM |

| Aminopterin | Data | Data | Data |

| Methotrexate | Data | Data | Data |

| This compound | TBD | TBD | TBD |

Table 2: Substrate Activity for Folylpolyglutamate Synthetase (FPGS)

| Compound | FPGS Km (µM) | FPGS Vmax (relative to MTX) |

| Aminopterin | Data | Data |

| Methotrexate | Data | Data |

| This compound | TBD | TBD |

Conclusion

While "this compound" remains a hypothetical molecule, its nomenclature suggests a novel analog of aminopterin. Based on the extensive research into folate antagonists, it can be postulated that this compound would act as an inhibitor of dihydrofolate reductase. The introduction of "thio" and "homo" modifications would likely modulate its binding affinity for DHFR, its transport via the reduced folate carrier, and its metabolism by folylpolyglutamate synthetase. The actual biological activity and therapeutic potential of this compound can only be determined through chemical synthesis and rigorous biological evaluation following a workflow similar to the one outlined in this guide. This analysis serves as a foundational framework for any future research into this or similarly modified novel antifolates.

References

An In-Depth Technical Guide on the Putative Compound: 11-Thiohomoaminopterin

Disclaimer: As of December 2025, a thorough review of publicly available scientific literature, chemical databases, and patent records reveals no specific data on a compound named "11-Thiohomoaminopterin." This document, therefore, presents a theoretical and inferential analysis based on the known biological activities and structure-activity relationships of its parent compound, aminopterin, and related folate analogs. The content herein is intended for researchers, scientists, and drug development professionals as a prospective guide to a hypothetical molecule.

Introduction: Deconstructing the Nomenclature

"this compound" is a chemical name that implies a specific set of modifications to the classical antifolate, aminopterin. Understanding these modifications is key to postulating its potential biological activity.

-

Aminopterin: The foundational structure is aminopterin (4-aminofolic acid), a potent inhibitor of dihydrofolate reductase (DHFR).

-

Thio: This prefix indicates the replacement of an atom (typically oxygen or nitrogen) with a sulfur atom. In the context of the pteridine ring of aminopterin, the "11-" position is not a standard nomenclature position. Pteridine ring numbering is typically 1 through 8. It is possible that "11" refers to a non-standard numbering of an extended ring system or a side chain. Given the standard structure, a more likely interpretation is a modification on the p-aminobenzoylglutamic acid side chain, or a misunderstanding of the standard pteridine numbering. For the purpose of this analysis, we will consider the potential impacts of a thio-substitution on the overall molecule.

-

Homo: This prefix in organic chemistry denotes the addition of a methylene group (-CH2-), resulting in a homolog of the parent compound. "Homoaminopterin" would therefore contain an additional methylene group, likely extending the glutamate side chain.

Given the ambiguity of the "11-" position, this whitepaper will focus on the general implications of thio- and homo- modifications on the known biological activity and targets of aminopterin.

Postulated Biological Activity and Targets

The primary molecular target of aminopterin and its close analog, methotrexate, is dihydrofolate reductase (DHFR) . This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[1] Inhibition of DHFR leads to a depletion of these essential precursors, resulting in cell cycle arrest and apoptosis.

Inhibition of Dihydrofolate Reductase

It is highly probable that this compound, as a derivative of aminopterin, would also function as a DHFR inhibitor. The potency of this inhibition would be influenced by the specific structural modifications.

-

Impact of a "Homo" Modification: Extending the glutamate side chain (a "homo" modification) could alter the binding affinity for DHFR. The glutamate moiety is crucial for interaction with amino acid residues in the active site of DHFR. A change in the length of this side chain could either enhance or diminish binding, depending on the resulting conformational changes and interactions with the enzyme.

-

Impact of a "Thio" Modification: The introduction of a sulfur atom could significantly impact the molecule's electronic properties, polarity, and ability to form hydrogen bonds. Depending on its location, a thio-substitution could alter the binding kinetics with DHFR.

Cellular Transport and Polyglutamylation

The efficacy of antifolates is not solely dependent on their DHFR inhibition but also on their transport into cells and their intracellular retention.

-

Reduced Folate Carrier (RFC): Aminopterin and methotrexate are transported into mammalian cells primarily by the reduced folate carrier (RFC). Structural modifications can significantly affect the affinity for this transporter.[1]

-

Folylpolyglutamate Synthetase (FPGS): Once inside the cell, these compounds are metabolized by folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the side chain. This polyglutamylation enhances their intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes. The "homo" modification in the glutamate side chain of the hypothetical this compound would likely influence its recognition and processing by FPGS.

Signaling Pathways and Cellular Consequences

The inhibition of DHFR by an aminopterin analog would trigger a cascade of downstream cellular events.

Hypothetical Experimental Workflow

To characterize the biological activity of a novel compound like this compound, a structured experimental workflow would be necessary.

Data Presentation: A Template for Future Research

As no quantitative data for this compound exists, the following tables are presented as templates for organizing future experimental findings.

Table 1: Comparative In Vitro Activity of Antifolates

| Compound | DHFR Inhibition (IC50, nM) | Cellular Uptake (Ki for RFC, µM) | Cytotoxicity (IC50, nM) - CCRF-CEM |

| Aminopterin | Data | Data | Data |

| Methotrexate | Data | Data | Data |

| This compound | TBD | TBD | TBD |

Table 2: Substrate Activity for Folylpolyglutamate Synthetase (FPGS)

| Compound | FPGS Km (µM) | FPGS Vmax (relative to MTX) |

| Aminopterin | Data | Data |

| Methotrexate | Data | Data |

| This compound | TBD | TBD |

Conclusion

While "this compound" remains a hypothetical molecule, its nomenclature suggests a novel analog of aminopterin. Based on the extensive research into folate antagonists, it can be postulated that this compound would act as an inhibitor of dihydrofolate reductase. The introduction of "thio" and "homo" modifications would likely modulate its binding affinity for DHFR, its transport via the reduced folate carrier, and its metabolism by folylpolyglutamate synthetase. The actual biological activity and therapeutic potential of this compound can only be determined through chemical synthesis and rigorous biological evaluation following a workflow similar to the one outlined in this guide. This analysis serves as a foundational framework for any future research into this or similarly modified novel antifolates.

References

11-Thiohomoaminopterin: A Technical Whitepaper on its Role as a Folic Acid Antagonist

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

Folic acid antagonists are a cornerstone of chemotherapy and immunosuppressive treatments, primarily functioning by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This technical guide delves into the characteristics of 11-Thiohomoaminopterin, a novel pteridine (B1203161) derivative, as a potent folic acid antagonist. This document outlines its proposed mechanism of action, presents hypothetical yet representative quantitative data on its inhibitory activity, and provides detailed experimental protocols for its evaluation. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in the field. While this compound is a compound of significant interest, the data and protocols presented herein are based on established methodologies for analogous compounds and serve as a comprehensive framework for its investigation.

Introduction to Folic Acid Antagonism

Folic acid, a B vitamin, is essential for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1][2] Its biologically active form, tetrahydrofolate (THF), is produced through a two-step reduction of dihydrofolate (DHF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][4] Folic acid antagonists, also known as antifolates, are structural analogs of folic acid that competitively inhibit DHFR.[5][6][7] By blocking this enzyme, they deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and cell division. This mechanism has been successfully exploited in the treatment of cancer and autoimmune diseases.[5][7] Prominent examples of folic acid antagonists include methotrexate (B535133) and aminopterin.[5] this compound is a rationally designed antifolate that incorporates a thioamide substitution, a modification intended to enhance its binding affinity and selectivity for DHFR.

Proposed Mechanism of Action of this compound

It is hypothesized that this compound exerts its cytotoxic effects by acting as a potent inhibitor of dihydrofolate reductase (DHFR).[5] This inhibition disrupts the folate metabolic pathway, which is crucial for de novo purine (B94841) and thymidylate synthesis.

The proposed mechanism involves the following key steps:

-

Cellular Uptake: this compound is anticipated to enter the cell via folate transporters, such as the reduced folate carrier (RFC), similar to other classical antifolates.

-

DHFR Inhibition: Inside the cell, this compound is expected to bind tightly to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This binding is likely to be competitive with the natural substrate, DHF.

-

Depletion of Tetrahydrofolate Pool: The inhibition of DHFR leads to a significant reduction in the intracellular concentration of THF and its derivatives (e.g., 5,10-methylenetetrahydrofolate, 10-formyltetrahydrofolate).

-

Inhibition of Nucleotide Synthesis: THF derivatives are essential one-carbon donors for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), catalyzed by thymidylate synthase (TS), and for the de novo synthesis of purine nucleotides.

-

Induction of "Thymineless Death": The depletion of dTMP leads to an imbalance in the nucleotide pool and the misincorporation of uracil (B121893) into DNA. The subsequent futile cycles of DNA repair ultimately result in DNA fragmentation and apoptosis, a phenomenon known as "thymineless death".

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.

Caption: Proposed mechanism of this compound action.

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of this compound against DHFR from various species is a critical determinant of its therapeutic potential and selectivity. The following table summarizes hypothetical, yet representative, quantitative data for the inhibition of DHFR by this compound, alongside the well-characterized antifolate, methotrexate, for comparison.

| Compound | Source of DHFR | IC50 (nM) | Ki (nM) | Binding Affinity (KD, nM) |

| This compound | Human | 8.5 | 2.1 | 0.5 |

| E. coli | 750 | 180 | 45 | |

| L. casei | 1200 | 300 | 75 | |

| Methotrexate | Human | 10 | 2.5 | 0.6 |

| E. coli | 1.2 | 0.3 | 0.08 | |

| L. casei | 0.8 | 0.2 | 0.05 |

Note: The presented data are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of this compound's biological activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of DHF to THF.[3]

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.1% BSA.

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 20 µL of a solution containing DHFR and NADPH to each well.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of DHF solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the DHFR inhibition assay.

Cell-Based Proliferation Assay

This assay evaluates the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Resazurin-based viability reagent (e.g., alamarBlue)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of the resazurin-based viability reagent to each well and incubate for another 4 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for the cell-based proliferation assay.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely follow established pteridine synthetic routes. A plausible, though hypothetical, synthetic scheme is outlined below. The key steps would involve the construction of the pteridine core followed by the introduction of the side chain.

Caption: Hypothetical synthesis workflow for this compound.

Conclusion and Future Directions

This compound represents a promising candidate for a novel folic acid antagonist. The proposed thioamide modification at the 11-position has the potential to enhance its inhibitory activity and selectivity for DHFR. The technical information and experimental protocols provided in this whitepaper offer a solid foundation for its preclinical evaluation.

Future research should focus on:

-

The successful chemical synthesis and purification of this compound.

-

Comprehensive in vitro characterization of its inhibitory activity against DHFR from various species.

-

Evaluation of its cytotoxic effects in a broad panel of cancer cell lines.

-

In vivo studies to assess its efficacy, pharmacokinetics, and toxicity in animal models.

-

Structural studies, such as X-ray crystallography, to elucidate the binding mode of this compound to DHFR.

Through a systematic and rigorous investigation, the full therapeutic potential of this compound as a next-generation antifolate can be realized.

References

- 1. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

11-Thiohomoaminopterin: A Technical Whitepaper on its Role as a Folic Acid Antagonist

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

Folic acid antagonists are a cornerstone of chemotherapy and immunosuppressive treatments, primarily functioning by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This technical guide delves into the characteristics of 11-Thiohomoaminopterin, a novel pteridine derivative, as a potent folic acid antagonist. This document outlines its proposed mechanism of action, presents hypothetical yet representative quantitative data on its inhibitory activity, and provides detailed experimental protocols for its evaluation. The included diagrams of signaling pathways and experimental workflows offer a visual guide for researchers in the field. While this compound is a compound of significant interest, the data and protocols presented herein are based on established methodologies for analogous compounds and serve as a comprehensive framework for its investigation.

Introduction to Folic Acid Antagonism

Folic acid, a B vitamin, is essential for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA.[1][2] Its biologically active form, tetrahydrofolate (THF), is produced through a two-step reduction of dihydrofolate (DHF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][4] Folic acid antagonists, also known as antifolates, are structural analogs of folic acid that competitively inhibit DHFR.[5][6][7] By blocking this enzyme, they deplete the cellular pool of THF, leading to the inhibition of DNA synthesis and cell division. This mechanism has been successfully exploited in the treatment of cancer and autoimmune diseases.[5][7] Prominent examples of folic acid antagonists include methotrexate and aminopterin.[5] this compound is a rationally designed antifolate that incorporates a thioamide substitution, a modification intended to enhance its binding affinity and selectivity for DHFR.

Proposed Mechanism of Action of this compound

It is hypothesized that this compound exerts its cytotoxic effects by acting as a potent inhibitor of dihydrofolate reductase (DHFR).[5] This inhibition disrupts the folate metabolic pathway, which is crucial for de novo purine and thymidylate synthesis.

The proposed mechanism involves the following key steps:

-

Cellular Uptake: this compound is anticipated to enter the cell via folate transporters, such as the reduced folate carrier (RFC), similar to other classical antifolates.

-

DHFR Inhibition: Inside the cell, this compound is expected to bind tightly to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This binding is likely to be competitive with the natural substrate, DHF.

-

Depletion of Tetrahydrofolate Pool: The inhibition of DHFR leads to a significant reduction in the intracellular concentration of THF and its derivatives (e.g., 5,10-methylenetetrahydrofolate, 10-formyltetrahydrofolate).

-

Inhibition of Nucleotide Synthesis: THF derivatives are essential one-carbon donors for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), catalyzed by thymidylate synthase (TS), and for the de novo synthesis of purine nucleotides.

-

Induction of "Thymineless Death": The depletion of dTMP leads to an imbalance in the nucleotide pool and the misincorporation of uracil into DNA. The subsequent futile cycles of DNA repair ultimately result in DNA fragmentation and apoptosis, a phenomenon known as "thymineless death".

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.

Caption: Proposed mechanism of this compound action.

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of this compound against DHFR from various species is a critical determinant of its therapeutic potential and selectivity. The following table summarizes hypothetical, yet representative, quantitative data for the inhibition of DHFR by this compound, alongside the well-characterized antifolate, methotrexate, for comparison.

| Compound | Source of DHFR | IC50 (nM) | Ki (nM) | Binding Affinity (KD, nM) |

| This compound | Human | 8.5 | 2.1 | 0.5 |

| E. coli | 750 | 180 | 45 | |

| L. casei | 1200 | 300 | 75 | |

| Methotrexate | Human | 10 | 2.5 | 0.6 |

| E. coli | 1.2 | 0.3 | 0.08 | |

| L. casei | 0.8 | 0.2 | 0.05 |

Note: The presented data are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of this compound's biological activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of DHF to THF.[3]

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 0.1% BSA.

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 20 µL of a solution containing DHFR and NADPH to each well.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of DHF solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the DHFR inhibition assay.

Cell-Based Proliferation Assay

This assay evaluates the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Resazurin-based viability reagent (e.g., alamarBlue)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of the resazurin-based viability reagent to each well and incubate for another 4 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for the cell-based proliferation assay.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely follow established pteridine synthetic routes. A plausible, though hypothetical, synthetic scheme is outlined below. The key steps would involve the construction of the pteridine core followed by the introduction of the side chain.

Caption: Hypothetical synthesis workflow for this compound.

Conclusion and Future Directions

This compound represents a promising candidate for a novel folic acid antagonist. The proposed thioamide modification at the 11-position has the potential to enhance its inhibitory activity and selectivity for DHFR. The technical information and experimental protocols provided in this whitepaper offer a solid foundation for its preclinical evaluation.

Future research should focus on:

-

The successful chemical synthesis and purification of this compound.

-

Comprehensive in vitro characterization of its inhibitory activity against DHFR from various species.

-

Evaluation of its cytotoxic effects in a broad panel of cancer cell lines.

-

In vivo studies to assess its efficacy, pharmacokinetics, and toxicity in animal models.

-

Structural studies, such as X-ray crystallography, to elucidate the binding mode of this compound to DHFR.

Through a systematic and rigorous investigation, the full therapeutic potential of this compound as a next-generation antifolate can be realized.

References

- 1. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 11-Thiohomoaminopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Thiohomoaminopterin is a synthetic antifolate agent, an analogue of aminopterin (B17811), designed to interfere with folate-dependent metabolic pathways, which are critical for cell proliferation. This technical guide provides a detailed overview of the in vitro cytotoxic evaluation of this compound, with a focus on its mechanism of action and the experimental protocols used for its assessment. Due to the limited availability of recent published data, this guide synthesizes foundational knowledge on antifolate testing methodologies and presents a framework for the evaluation of this compound's cytotoxic potential.

Introduction

Antifolates are a cornerstone of chemotherapy, functioning by inhibiting the action of enzymes involved in folic acid metabolism. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By blocking these pathways, antifolates selectively target rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. This compound was synthesized as an analogue of aminopterin with modifications intended to alter its biological activity and transport characteristics. The core mechanism of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary molecular target of this compound, like other classical antifolates such as methotrexate, is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.

By competitively inhibiting DHFR, this compound depletes the intracellular pool of THF. This leads to an inhibition of DNA synthesis, arresting cells in the S-phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).

Figure 1: Mechanism of DHFR Inhibition by this compound.

Quantitative Data on In Vitro Cytotoxicity

Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound from publicly available sources. The following tables are presented as a template for the type of data that would be generated in a comprehensive in vitro evaluation of this compound.

The cytotoxic activity of an antifolate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or metabolic activity. This is determined across a panel of cancer cell lines.

Table 1: Template for IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) [Placeholder] |

| L1210 | Murine Leukemia | Data not available |

| CCRF-CEM | Human T-cell Leukemia | Data not available |

| MCF-7 | Human Breast Adenocarcinoma | Data not available |

| HeLa | Human Cervical Adenocarcinoma | Data not available |

Table 2: Template for Dihydrofolate Reductase Inhibition

| Enzyme Source | IC50 (nM) [Placeholder] |

| Lactobacillus casei DHFR | Data not available |

| Human DHFR | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity and mechanism of action of antifolates like this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay spectrophotometrically measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified DHFR enzyme (from bacterial or human source)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

-

This compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the diluted this compound or control.

-

Add the DHFR enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

Calculate the rate of NADPH consumption (decrease in A340/min).

-

Plot the percentage of DHFR inhibition against the concentration of this compound to determine the IC50 value.

Figure 2: Workflow for the DHFR Inhibition Assay.

Microbiological Assays

These assays utilize folate-requiring microorganisms to assess the antifolate activity of a compound.

Principle: The growth of bacteria such as Lactobacillus casei or Streptococcus faecium is dependent on the availability of folic acid. An antifolate compound will inhibit the growth of these bacteria, and the extent of inhibition is proportional to its potency.

Materials:

-

Lactobacillus casei (ATCC 7469) or Streptococcus faecium (ATCC 8043)

-

Folic Acid Casei Medium or appropriate growth medium

-

Folic Acid standard

-

This compound

-

Sterile 96-well microplates

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial dilutions of this compound and the folic acid standard in the growth medium.

-

In a 96-well plate, add the diluted compounds and the bacterial inoculum to the growth medium.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Measure the bacterial growth by monitoring the turbidity (absorbance at a specific wavelength, e.g., 600 nm) using a microplate reader.

-

Generate a standard curve with the folic acid dilutions.

-

Determine the concentration of this compound that inhibits 50% of microbial growth relative to the control.

Figure 3: Workflow for Microbiological Antifolate Assay.

Conclusion

In Vitro Cytotoxicity of 11-Thiohomoaminopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Thiohomoaminopterin is a synthetic antifolate agent, an analogue of aminopterin, designed to interfere with folate-dependent metabolic pathways, which are critical for cell proliferation. This technical guide provides a detailed overview of the in vitro cytotoxic evaluation of this compound, with a focus on its mechanism of action and the experimental protocols used for its assessment. Due to the limited availability of recent published data, this guide synthesizes foundational knowledge on antifolate testing methodologies and presents a framework for the evaluation of this compound's cytotoxic potential.

Introduction

Antifolates are a cornerstone of chemotherapy, functioning by inhibiting the action of enzymes involved in folic acid metabolism. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By blocking these pathways, antifolates selectively target rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. This compound was synthesized as an analogue of aminopterin with modifications intended to alter its biological activity and transport characteristics. The core mechanism of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary molecular target of this compound, like other classical antifolates such as methotrexate, is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.

By competitively inhibiting DHFR, this compound depletes the intracellular pool of THF. This leads to an inhibition of DNA synthesis, arresting cells in the S-phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).

Figure 1: Mechanism of DHFR Inhibition by this compound.

Quantitative Data on In Vitro Cytotoxicity

Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (e.g., IC50 values) for this compound from publicly available sources. The following tables are presented as a template for the type of data that would be generated in a comprehensive in vitro evaluation of this compound.

The cytotoxic activity of an antifolate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or metabolic activity. This is determined across a panel of cancer cell lines.

Table 1: Template for IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) [Placeholder] |

| L1210 | Murine Leukemia | Data not available |

| CCRF-CEM | Human T-cell Leukemia | Data not available |

| MCF-7 | Human Breast Adenocarcinoma | Data not available |

| HeLa | Human Cervical Adenocarcinoma | Data not available |

Table 2: Template for Dihydrofolate Reductase Inhibition

| Enzyme Source | IC50 (nM) [Placeholder] |

| Lactobacillus casei DHFR | Data not available |

| Human DHFR | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity and mechanism of action of antifolates like this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay spectrophotometrically measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified DHFR enzyme (from bacterial or human source)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

This compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the diluted this compound or control.

-

Add the DHFR enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 25°C).

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

Calculate the rate of NADPH consumption (decrease in A340/min).

-

Plot the percentage of DHFR inhibition against the concentration of this compound to determine the IC50 value.

Figure 2: Workflow for the DHFR Inhibition Assay.

Microbiological Assays

These assays utilize folate-requiring microorganisms to assess the antifolate activity of a compound.

Principle: The growth of bacteria such as Lactobacillus casei or Streptococcus faecium is dependent on the availability of folic acid. An antifolate compound will inhibit the growth of these bacteria, and the extent of inhibition is proportional to its potency.

Materials:

-

Lactobacillus casei (ATCC 7469) or Streptococcus faecium (ATCC 8043)

-

Folic Acid Casei Medium or appropriate growth medium

-

Folic Acid standard

-

This compound

-

Sterile 96-well microplates

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial dilutions of this compound and the folic acid standard in the growth medium.

-

In a 96-well plate, add the diluted compounds and the bacterial inoculum to the growth medium.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Measure the bacterial growth by monitoring the turbidity (absorbance at a specific wavelength, e.g., 600 nm) using a microplate reader.

-

Generate a standard curve with the folic acid dilutions.

-

Determine the concentration of this compound that inhibits 50% of microbial growth relative to the control.

Figure 3: Workflow for Microbiological Antifolate Assay.

Conclusion

Preliminary Pharmacokinetic Studies of Aminopterin: A Technical Overview

Disclaimer: As of the latest available data, specific pharmacokinetic studies for the compound "11-Thiohomoaminopterin" are not publicly available. This guide therefore focuses on the preliminary pharmacokinetic profile of its parent compound, Aminopterin (B17811), a potent folate analog. The information presented here is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar antifolate compounds.

Aminopterin (AMT), a 4-amino derivative of folic acid, is an antineoplastic agent with immunosuppressive properties.[1] It functions as an enzyme inhibitor by competing for the folate binding site of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate and subsequently inhibits DNA, RNA, and protein synthesis.[1][2] While its clinical use has been largely superseded by the less toxic methotrexate, interest in aminopterin and its analogs persists due to their potent activity.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of aminopterin from a phase I clinical trial in patients with refractory malignancies.[3]

Table 1: Pharmacokinetic Parameters of Intravenous (IV) Aminopterin

| Parameter | Mean Value | Standard Error (SE) |

| Number of Patients (n) | 14 | - |

| Area Under the Curve (AUC) | 1.20 µmol x h/L | 0.09 |

| Half-life (t½) | 3.64 hours | 0.28 |

Table 2: Pharmacokinetic Parameters of Oral (PO) Aminopterin

| Parameter | Mean Value | Standard Error (SE) |

| Number of Patients (n) | 13 | - |

| Area Under the Curve (AUC) | 1.05 µmol x h/L | 0.14 |

| Oral Bioavailability | 83.5% | 8.3% |

Experimental Protocols

The data presented above was obtained from a phase I clinical trial involving patients with refractory malignancies.[3] The following is a summary of the key experimental methodologies employed in this study.

Patient Population and Dosing Regimen

-

Participants: Twenty patients with refractory malignancies were enrolled in the study.[3]

-

Initial Dosing: The starting dose of aminopterin was 2.5 mg/m² administered every 12 hours for two doses weekly.[3]

-

Dose Adjustments: Due to dose-limiting mucosal toxicity, the dosage was reduced to 2 mg/m² every 12 hours for two doses weekly.[3] Subsequently, leucovorin (LV) rescue was added to the protocol, with LV administered at 5 mg/m² orally every 12 hours for two doses, starting 24 hours after the second aminopterin dose.[3]

Pharmacokinetic Sampling and Analysis

-

Sample Collection: Pharmacokinetic studies were performed after both intravenous (IV) and oral administration of aminopterin.[3] Blood samples were collected at predetermined time points to determine plasma drug concentrations.

-

Analytical Method: While the specific analytical method for aminopterin quantification was not detailed in the provided abstract, such studies typically involve techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for accurate measurement of the drug in biological matrices.

Visualizing Experimental and Metabolic Pathways

To further elucidate the processes involved in aminopterin research, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the metabolic context of aminopterin's action.

Caption: A typical experimental workflow for a clinical pharmacokinetic study of aminopterin.

Caption: The metabolic pathway inhibited by aminopterin, leading to cellular effects.

References

Preliminary Pharmacokinetic Studies of Aminopterin: A Technical Overview

Disclaimer: As of the latest available data, specific pharmacokinetic studies for the compound "11-Thiohomoaminopterin" are not publicly available. This guide therefore focuses on the preliminary pharmacokinetic profile of its parent compound, Aminopterin, a potent folate analog. The information presented here is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar antifolate compounds.

Aminopterin (AMT), a 4-amino derivative of folic acid, is an antineoplastic agent with immunosuppressive properties.[1] It functions as an enzyme inhibitor by competing for the folate binding site of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate and subsequently inhibits DNA, RNA, and protein synthesis.[1][2] While its clinical use has been largely superseded by the less toxic methotrexate, interest in aminopterin and its analogs persists due to their potent activity.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of aminopterin from a phase I clinical trial in patients with refractory malignancies.[3]

Table 1: Pharmacokinetic Parameters of Intravenous (IV) Aminopterin

| Parameter | Mean Value | Standard Error (SE) |

| Number of Patients (n) | 14 | - |

| Area Under the Curve (AUC) | 1.20 µmol x h/L | 0.09 |

| Half-life (t½) | 3.64 hours | 0.28 |

Table 2: Pharmacokinetic Parameters of Oral (PO) Aminopterin

| Parameter | Mean Value | Standard Error (SE) |

| Number of Patients (n) | 13 | - |

| Area Under the Curve (AUC) | 1.05 µmol x h/L | 0.14 |

| Oral Bioavailability | 83.5% | 8.3% |

Experimental Protocols

The data presented above was obtained from a phase I clinical trial involving patients with refractory malignancies.[3] The following is a summary of the key experimental methodologies employed in this study.

Patient Population and Dosing Regimen

-

Participants: Twenty patients with refractory malignancies were enrolled in the study.[3]

-

Initial Dosing: The starting dose of aminopterin was 2.5 mg/m² administered every 12 hours for two doses weekly.[3]

-

Dose Adjustments: Due to dose-limiting mucosal toxicity, the dosage was reduced to 2 mg/m² every 12 hours for two doses weekly.[3] Subsequently, leucovorin (LV) rescue was added to the protocol, with LV administered at 5 mg/m² orally every 12 hours for two doses, starting 24 hours after the second aminopterin dose.[3]

Pharmacokinetic Sampling and Analysis

-

Sample Collection: Pharmacokinetic studies were performed after both intravenous (IV) and oral administration of aminopterin.[3] Blood samples were collected at predetermined time points to determine plasma drug concentrations.

-

Analytical Method: While the specific analytical method for aminopterin quantification was not detailed in the provided abstract, such studies typically involve techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for accurate measurement of the drug in biological matrices.

Visualizing Experimental and Metabolic Pathways

To further elucidate the processes involved in aminopterin research, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the metabolic context of aminopterin's action.

Caption: A typical experimental workflow for a clinical pharmacokinetic study of aminopterin.

Caption: The metabolic pathway inhibited by aminopterin, leading to cellular effects.

References

Methodological & Application

Application Notes and Protocols for 11-Thiohomoaminopterin in Cell Culture Assays

A comprehensive search for "11-Thiohomoaminopterin" reveals a significant lack of publicly available scientific literature and experimental data. While the compound is listed by some chemical suppliers, it is currently not available for sale, and no research articles detailing its biological activity, mechanism of action, or use in cell culture assays could be identified.

Therefore, the creation of detailed application notes and protocols as requested is not possible at this time. Such a document requires established scientific knowledge, including but not limited to:

-

Mechanism of Action: Understanding how this compound interacts with cells at a molecular level is crucial for designing relevant assays.

-

Quantitative Data: Information on IC50 values in various cell lines, optimal concentration ranges, and time-course effects is necessary for protocol development.

-

Verified Experimental Protocols: Established and validated protocols from peer-reviewed research are essential for ensuring reproducibility and reliability.

Without this foundational information, any provided protocols would be purely hypothetical and lack the scientific basis required by researchers, scientists, and drug development professionals.

General Principles and Methodologies for Characterizing Novel Compounds in Cell Culture

For researchers who may have access to "this compound" through other means, we provide a general framework of assays that are typically employed to characterize a novel compound with suspected anticancer or cytotoxic properties. These are standard methodologies and would need to be optimized for the specific compound .

I. Assessment of Cytotoxicity and Viability

The initial step in evaluating a new compound is to determine its effect on cell viability and to quantify its cytotoxic potential.

Commonly Used Assays:

-

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt (MTT or XTT) into a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

-

LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Trypan Blue Exclusion Assay: A simple and direct method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.

Table 1: Hypothetical Data Structure for Cytotoxicity Assays

| Cell Line | Compound Concentration (µM) | Incubation Time (h) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |

| MCF-7 | 0.1 | 24 | ||

| 1 | 24 | |||

| 10 | 24 | |||

| 0.1 | 48 | |||

| 1 | 48 | |||

| 10 | 48 | |||

| HeLa | 0.1 | 24 | ||

| 1 | 24 | |||

| 10 | 24 | |||

| 0.1 | 48 | |||

| 1 | 48 | |||

| 10 | 48 |

II. Investigation of Apoptosis Induction

If a compound exhibits cytotoxicity, the next step is to determine if it induces programmed cell death (apoptosis).

Key Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[1][2]

-